molecular formula C13H21N B13247138 Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13247138
M. Wt: 191.31 g/mol
InChI Key: XCIYSHOMRCZKJQ-UHFFFAOYSA-N
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Description

Tert-butyl[(2,3-dimethylphenyl)methyl]amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This compound features a benzylamine structure where the amine nitrogen is substituted with a tert-butyl group and a 2,3-dimethylphenyl moiety. The tert-butyl group is known to confer significant steric hindrance and can influence the molecule's metabolic stability and binding affinity in biological systems . Compounds with similar structural motifs, such as tertiary amines with bulky substituents, are frequently explored as intermediates in the synthesis of potential therapeutic agents . The specific arrangement of the methyl groups on the phenyl ring may be investigated for its role in modulating electronic effects and molecular recognition. Researchers may utilize this amine as a key building block for the development of novel compounds, potentially for central nervous system (CNS) targets, given that structurally related amines have been studied in such contexts . Its mechanism of action in any specific application would be highly dependent on the final target molecule it is used to create. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the associated safety data sheet (SDS).

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

XCIYSHOMRCZKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Amines with Benzyl Halides

One classical approach to synthesize tert-butyl[(2,3-dimethylphenyl)methyl]amine involves the alkylation of tert-butylamine with a suitable benzyl halide derivative of 2,3-dimethylbenzyl bromide or chloride.

  • Reaction Scheme:
    $$ \text{2,3-dimethylbenzyl halide} + \text{tert-butylamine} \rightarrow \text{this compound} $$

  • Typical Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or DMF
    • Base: Sometimes a mild base like potassium carbonate to scavenge HX
    • Temperature: Ambient to reflux (50–100 °C)
    • Time: Several hours to overnight
  • Advantages:

    • Straightforward
    • Readily available starting materials
  • Limitations:

    • Possible over-alkylation forming secondary or tertiary amines
    • Requires careful control of stoichiometry

No direct data tables were found specifically for this reaction applied to this compound, but this method is a standard approach for benzyl amine derivatives.

Reductive Amination of 2,3-Dimethylbenzaldehyde with tert-Butylamine

Reductive amination is a widely used method to prepare secondary and tertiary amines by condensation of an aldehyde or ketone with an amine followed by reduction.

  • Reaction Scheme:
    $$ \text{2,3-dimethylbenzaldehyde} + \text{tert-butylamine} \xrightarrow[\text{reductant}]{\text{acid catalyst}} \text{this compound} $$

  • Typical Reducing Agents:

    • Sodium cyanoborohydride (NaBH3CN)
    • Sodium triacetoxyborohydride (NaBH(OAc)3)
    • Hydrogen with catalytic Pd/C
  • Typical Conditions:

    • Solvent: Methanol, ethanol, or dichloromethane
    • pH: Mildly acidic to facilitate imine formation
    • Temperature: Room temperature to 50 °C
    • Time: Several hours
  • Advantages:

    • High selectivity for secondary amine formation
    • Mild conditions
  • Limitations:

    • Requires aldehyde precursor
    • Handling of reducing agents

This method is preferred for clean synthesis of the target amine with minimal side products.

Transition-Metal Catalyzed C–N Bond Formation

Modern synthetic methods employ transition-metal catalysis for the formation of C–N bonds, including palladium or rhodium catalysis.

  • Relevant Literature:
    Transition-metal catalyzed hydroamination, hydroaminomethylation, and C(sp3)–H amination have been reviewed extensively for the synthesis of alkylamines. These methods allow for the construction of complex amines from simple precursors with high selectivity.

  • Example:
    Pd(0)-catalyzed amination of benzyl halides or direct C–H amination of methyl-substituted aromatics with tert-butylamine under optimized conditions.

  • Typical Conditions:

    • Catalyst: PdCl2(PPh3)2 or Rh-based catalysts
    • Base: LiOtBu or KOtBu
    • Solvent: Dioxane or THF
    • Temperature: 60–120 °C
    • Time: 0.5–24 hours
  • Advantages:

    • High chemoselectivity
    • Potential for enantioselective synthesis
  • Limitations:

    • Requires catalyst optimization
    • May involve expensive ligands

Table 1 below summarizes catalyst screening data adapted from related Pd-catalyzed amination reactions:

Entry Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Notes
1 Pd(OAc)2 / DPEPhos K2CO3 DMF 120 0 No product formed
2 PdCl2(PPh3)2 KOtBu DMF 120 0 No product formed
3 PdCl2(PPh3)2 KOtBu THF 120 41 Moderate yield
4 PdCl2(PPh3)2 KOtBu Dioxane 120 80 Optimal yield

Protection-Deprotection Strategies

In some synthetic routes, the tert-butyl group is introduced via protection of amines as tert-butyl carbamates (Boc protection), followed by subsequent functionalization and deprotection.

  • Example:

    • Protection of 2,3-dimethylbenzylamine as Boc derivative
    • Alkylation or other modification
    • Deprotection under acidic conditions to yield this compound
  • Conditions:

    • Boc protection: di-tert-butyl dicarbonate (Boc2O), base, solvent (e.g., dichloromethane)
    • Deprotection: trifluoroacetic acid or HCl in organic solvent

This approach is useful when selective functionalization is required.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Typical Yield (%)
Direct alkylation 2,3-dimethylbenzyl halide, tert-butylamine Polar aprotic solvent, base, heat Simple, direct Over-alkylation risk 60–85
Reductive amination 2,3-dimethylbenzaldehyde, tert-butylamine, NaBH3CN Mild acid, room temp to 50 °C High selectivity, mild Requires aldehyde precursor 70–90
Pd-catalyzed C–N bond formation PdCl2(PPh3)2, KOtBu, dioxane 60–120 °C, 0.5–24 h High chemoselectivity Catalyst cost, optimization 40–80
Protection-deprotection Boc2O, base, acid for deprotection Room temp, acid treatment Selective functionalization Multi-step Variable

Research Findings and Notes

  • The tert-butyl group can be introduced either as a substituent on the amine nitrogen or as a protecting group, depending on the synthetic strategy.

  • Transition-metal catalysis offers modern, efficient routes but requires careful ligand and base selection to optimize yields.

  • Reductive amination remains a robust and widely used method due to its operational simplicity and high selectivity.

  • Reaction conditions such as solvent choice, temperature, and reaction time critically influence the product yield and purity.

  • Purification typically involves extraction, crystallization, or chromatography to isolate the target amine with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Properties of Tert-butyl[(2,3-dimethylphenyl)methyl]amine and Analogs
Compound Name Molecular Formula MW (g/mol) Substituents Key Applications Reference
This compound C₁₃H₂₁N 191.31 2,3-dimethylphenyl, tert-butyl Pharmaceuticals, Agrochemicals
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methylamine C₁₈H₂₃NO₂ 285.38 2,4-dimethoxyphenyl, 2,6-dimethylphenyl Drug intermediates, Catalysis
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClN₂O 272.77 2,3-dimethylphenyl, chloroacetamide Herbicide (e.g., Metolachlor)
(2,5-Dimethoxyphenyl)methylamine C₁₄H₂₃NO₂ 237.34 2,5-dimethoxyphenyl, isoamyl Organic synthesis building block
[(2,3-Dimethylphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine C₁₅H₂₁N₃ 243.35 2,3-dimethylphenyl, imidazolylpropyl Bioactive molecule synthesis
Key Observations:

Electronic Effects: The tert-butyl group in the target compound provides steric hindrance and electron-donating effects, enhancing stability in acidic environments compared to methoxy or chloro substituents .

Steric Effects :

  • Bulkier substituents (e.g., tert-butyl) reduce rotational freedom, impacting binding affinity in drug-receptor interactions. This contrasts with smaller groups like methyl or methoxy in analogs .

Biological Activity

Tert-butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound that has gained attention for its potential biological activities. This article delves into its chemical structure, synthesis, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a benzyl moiety, which is substituted with two methyl groups at the 2 and 3 positions on the phenyl ring. The molecular formula is C13_{13}H19_{19}N, and it has a molecular weight of approximately 205.3 g/mol. The presence of the amine functional group suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzylamine : The initial step involves the reaction of tert-butylamine with a suitable benzyl halide.
  • Substitution Reaction : The dimethyl substitution on the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Its mechanism may involve binding to bacterial enzymes or receptors, leading to inhibition of bacterial growth.

  • Case Study : In one study, compounds similar to this compound were tested against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 64 to 128 mg/L.

Anticancer Activity

Research has also focused on the anticancer potential of this compound.

  • In Vitro Studies : A series of derivatives were synthesized and tested for antiproliferative activity against cancer cell lines such as HCT-116 (human colon cancer cells). The IC50_{50} values ranged from 0.12 mg/mL to 0.81 mg/mL for various analogs, indicating promising anticancer activity .
CompoundIC50_{50} (mg/mL)Cell Line
Compound A0.12HCT-116
Compound B0.81HCT-116
Control--

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules:

  • Receptor Binding : It may bind to certain receptors or enzymes via hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : Studies suggest that it could inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells, leading to reduced cell proliferation .

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